4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride
CAS No.: 200418-16-2
Cat. No.: VC7956542
Molecular Formula: C5H3Cl2NOS
Molecular Weight: 196.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200418-16-2 |
|---|---|
| Molecular Formula | C5H3Cl2NOS |
| Molecular Weight | 196.05 g/mol |
| IUPAC Name | 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride |
| Standard InChI | InChI=1S/C5H3Cl2NOS/c6-1-3-2-10-5(8-3)4(7)9/h2H,1H2 |
| Standard InChI Key | YYRHYWJJIKIDHM-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(S1)C(=O)Cl)CCl |
| Canonical SMILES | C1=C(N=C(S1)C(=O)Cl)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(Chloromethyl)-1,3-thiazole-2-carbonyl chloride (IUPAC name: 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride) belongs to the thiazole family, a five-membered heterocycle containing one sulfur and one nitrogen atom. The molecular formula is C₅H₃Cl₂NOS, with a molecular weight of 204.06 g/mol. Key structural features include:
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A chloromethyl (-CH₂Cl) group at position 4, which enhances electrophilicity.
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A carbonyl chloride (-COCl) group at position 2, a highly reactive acylation agent.
The compound’s planar thiazole ring facilitates conjugation, while the electron-withdrawing substituents polarize the ring system, influencing its reactivity in substitution and cross-coupling reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride can be inferred from methods used for analogous thiazoles. A plausible route involves:
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Formation of 1,3-Thiazole-2-Carboxylic Acid: Condensation of thioamides with α-haloketones, followed by oxidation.
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Chlorination with Thionyl Chloride (SOCl₂): Treatment of the carboxylic acid with excess SOCl₂ under reflux to yield the carbonyl chloride .
Reaction Conditions:
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Temperature: 60–80°C
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Solvent: Anhydrous dichloromethane or toluene
Industrial Manufacturing
Industrial production likely employs continuous flow reactors to enhance safety and efficiency, given the hazardous nature of thionyl chloride. Key steps include:
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In-line Purification: Distillation or crystallization to isolate the product.
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Waste Management: Neutralization of HCl by-products using alkaline scrubbers .
Physicochemical Properties
Thermal and Solubility Profiles
Data extrapolated from related compounds suggest:
The compound is hygroscopic and undergoes hydrolysis in aqueous media, releasing HCl and forming 1,3-thiazole-2-carboxylic acid .
Reactivity and Applications
Nucleophilic Acyl Substitution
The carbonyl chloride group participates in acylation reactions with amines, alcohols, and thiols:
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With Amines: Forms amides, e.g., reaction with benzylamine yields N-benzyl-1,3-thiazole-2-carboxamide.
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With Alcohols: Produces esters, useful in polymer chemistry .
Electrophilic Chloromethyl Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., azide, cyanide), enabling functionalization at position 4. For example, reaction with sodium azide generates 4-azidomethyl derivatives, precursors to click chemistry applications .
Pharmaceutical Intermediates
Thiazole derivatives exhibit antimicrobial, antifungal, and antiviral activities. While direct studies on this compound are lacking, analogs like 2-chloro-4-(chloromethyl)thiazole show:
| Biological Activity | MIC (µg/mL) | Target Organism |
|---|---|---|
| Antifungal | 6.25–12.5 | Candida albicans |
| Antibacterial | 12.5–25 | Staphylococcus aureus |
These findings suggest potential for derivatization into bioactive molecules .
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